molecular formula C15H11Cl2N3O4S2 B2403726 3-(benzenesulfonyl)-N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 1206998-19-7

3-(benzenesulfonyl)-N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2403726
CAS No.: 1206998-19-7
M. Wt: 432.29
InChI Key: LDFZOLULELSWOX-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide is a complex organic compound that features a benzenesulfonyl group, a dichlorothiophene moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Dichlorothiophene Moiety: This step involves the coupling of the oxadiazole intermediate with a dichlorothiophene derivative, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the Benzenesulfonyl Group: The final step involves the sulfonylation of the intermediate compound with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form hydrazides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzenesulfonyl group.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazides and other reduced forms of the oxadiazole ring.

    Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to the presence of the oxadiazole and thiophene rings.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The oxadiazole ring is known for its bioactivity, and the dichlorothiophene moiety could enhance its pharmacokinetic properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further modifications.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The oxadiazole ring might interact with nucleophilic sites in proteins, while the dichlorothiophene moiety could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(benzenesulfonyl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide: Similar structure but with a dichlorophenyl group instead of a dichlorothiophene.

    3-(benzenesulfonyl)-N-[5-(2,5-dimethylthiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide: Similar structure but with dimethylthiophene instead of dichlorothiophene.

Uniqueness

The presence of the dichlorothiophene moiety in 3-(benzenesulfonyl)-N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide makes it unique compared to other similar compounds. This moiety can significantly influence the compound’s electronic properties and reactivity, potentially leading to different biological activities and applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O4S2/c16-11-8-10(13(17)25-11)14-19-20-15(24-14)18-12(21)6-7-26(22,23)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFZOLULELSWOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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